molecular formula C21H21ClO5 B8180300 2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride

2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride

Cat. No.: B8180300
M. Wt: 388.8 g/mol
InChI Key: FJHSYOMVMMNQJQ-CEXWTWQISA-N
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Description

2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride is a biochemical reagent used primarily in scientific research. It is a derivative of ribose, a sugar molecule, and is characterized by the presence of two p-toluoyl groups and a chloride atom. This compound is often utilized in the synthesis of nucleosides and nucleotides, which are essential components of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride typically involves the protection of the hydroxyl groups of ribose followed by chlorination. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory methods but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride is used in various scientific research fields:

Mechanism of Action

The compound exerts its effects primarily through its role as a precursor in nucleoside synthesis. The chloride atom allows for substitution reactions, enabling the formation of various nucleoside analogs. These analogs can then be incorporated into DNA or RNA, affecting their synthesis and function. The p-toluoyl groups protect the molecule during synthesis and can be removed under specific conditions to yield the desired product .

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride: Similar structure but differs in the stereochemistry of the ribose moiety.

    2-Deoxy-3,5-di-O-p-toluoyl-alpha-D-ribofuranosyl chloride: The D-isomer of the compound.

    1-Chloro-3,5-di-O-toluoyl-2-deoxy-alpha-D-ribofuranose: Another similar compound with slight structural variations.

Uniqueness

2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride is unique due to its specific stereochemistry (alpha-L configuration) and the presence of p-toluoyl protecting groups, which make it particularly useful in the synthesis of certain nucleoside analogs .

Properties

IUPAC Name

[(2S,3R,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHSYOMVMMNQJQ-CEXWTWQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149727
Record name α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141846-57-3
Record name α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141846-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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